molecular formula C21H19F3N4O2 B2677489 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1705886-50-5

4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2677489
CAS No.: 1705886-50-5
M. Wt: 416.404
InChI Key: GXYNAZDYJDSFJB-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, catalyzed by a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and the catalyst can be recycled multiple times with good stability.

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, amines, and thiols. Conditions often involve the use of palladium catalysts, mild temperatures, and controlled atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(quinoxalin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a quinoxaline moiety and a trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-quinoxalin-2-yloxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)14-4-3-5-15(12-14)26-20(29)28-10-8-16(9-11-28)30-19-13-25-17-6-1-2-7-18(17)27-19/h1-7,12-13,16H,8-11H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYNAZDYJDSFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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